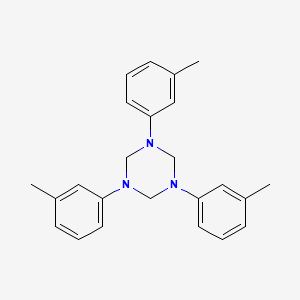
1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific compound has three 3-methylphenyl groups attached to the nitrogen atoms, making it a trisubstituted derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- can be synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the use of 3-methylphenylamine and formaldehyde under controlled conditions to form the desired triazine derivative. The reaction typically proceeds as follows: [ 3 \text{CH}_2\text{O} + 3 \text{H}_2\text{N-C}_6\text{H}_4\text{CH}_3 \rightarrow (\text{CH}_2\text{N-C}_6\text{H}_4\text{CH}_3)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of 1,3,5-triazine derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions where one or more of the 3-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine, hexahydro-1,3,5-tris(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-
- 1,3,5-Triazine, hexahydro-1,3,5-tris(1-methylethyl)-
- 1,3,5-Triazine, hexahydro-1,3,5-tris(2-hydroxyethyl)-
Comparison: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- is unique due to the presence of three 3-methylphenyl groups, which impart distinct chemical and physical properties compared to other triazine derivatives
Propiedades
Número CAS |
109423-08-7 |
|---|---|
Fórmula molecular |
C24H27N3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
1,3,5-tris(3-methylphenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3/c1-19-7-4-10-22(13-19)25-16-26(23-11-5-8-20(2)14-23)18-27(17-25)24-12-6-9-21(3)15-24/h4-15H,16-18H2,1-3H3 |
Clave InChI |
ZUTNVFFVZUJAER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CN(CN(C2)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


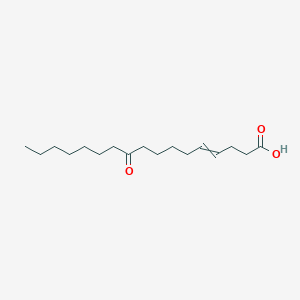

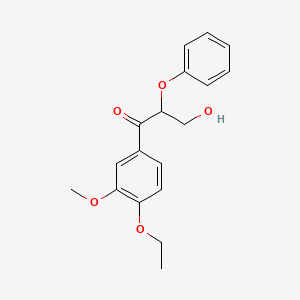
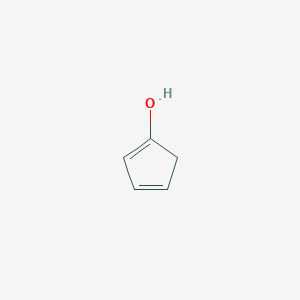

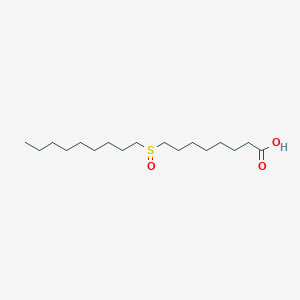

![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
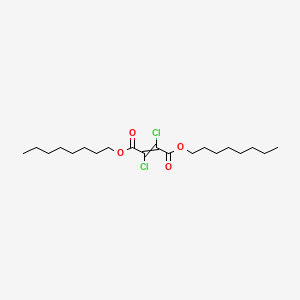
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
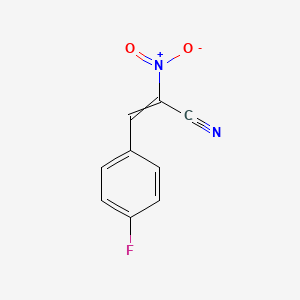
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)

